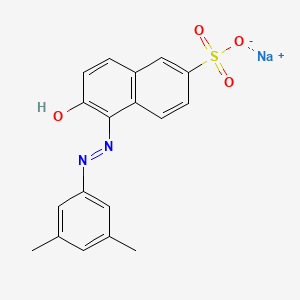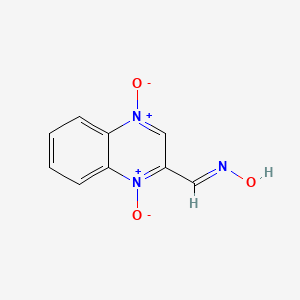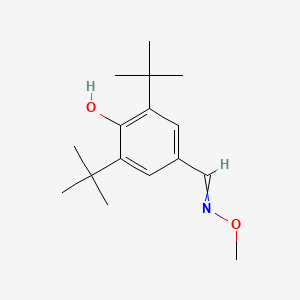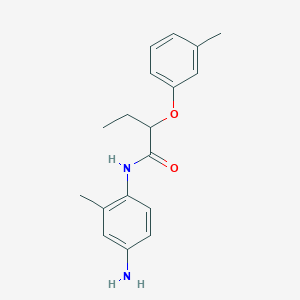![molecular formula C13H16FNO4S B1451252 [1-(3-氟苯磺酰基)-哌啶-4-基]-乙酸 CAS No. 1171916-94-1](/img/structure/B1451252.png)
[1-(3-氟苯磺酰基)-哌啶-4-基]-乙酸
描述
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: is a chemical compound with the molecular formula C13H16FNO4S and a molecular weight of 301.33 g/mol . This compound is primarily used in proteomics research and has applications in various scientific fields .
科学研究应用
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This inhibition disrupts the normal function of hNE, leading to changes in the immune response and inflammation processes .
Biochemical Pathways
The inhibition of hNE affects the proteolysis process, which is a key part of the immune response . hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound can potentially alter these degradation pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular formula is c13h16fno4s , which suggests it may have certain properties affecting its Absorption, Distribution, Metabolism, and Excretion (ADME). The presence of a fluorine atom could enhance the compound’s metabolic stability and lipophilicity , potentially impacting its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of hNE, leading to potential changes in the immune response and inflammation processes . This could have implications for the treatment of conditions like Acute Respiratory Distress Syndrome (ARDS), where hNE plays a significant role .
生化分析
Biochemical Properties
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of human neutrophil elastase (hNE) . Human neutrophil elastase is a serine proteinase involved in the degradation of extracellular matrix proteins and various plasma proteins . The interaction between [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid and hNE is competitive, where the compound binds to the active center of the enzyme, inhibiting its activity . This inhibition is crucial in regulating inflammatory responses and preventing tissue damage during inflammation .
Cellular Effects
The effects of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of human neutrophil elastase can reduce the degradation of extracellular matrix proteins, thereby maintaining the structural integrity of tissues during inflammatory responses . Additionally, it can affect the expression of genes involved in inflammation and immune responses, further modulating cellular activities .
Molecular Mechanism
At the molecular level, [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human neutrophil elastase, forming a covalent acyl-enzyme complex . This binding inhibits the enzyme’s proteolytic activity, preventing the degradation of target proteins . Furthermore, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively .
Dosage Effects in Animal Models
The effects of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits human neutrophil elastase without causing significant adverse effects . At higher doses, toxic or adverse effects may occur, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks .
Metabolic Pathways
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes phase I and phase II metabolic reactions, where it is modified to increase its hydrophilicity and facilitate excretion . These metabolic processes can affect the compound’s bioavailability, efficacy, and safety . Understanding the metabolic pathways is crucial for optimizing its therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues . For instance, the compound may be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Additionally, binding proteins may sequester the compound in specific cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target proteins and exert its effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
准备方法
The synthesis of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the fluoro-benzenesulfonyl group: This step involves the sulfonylation of the piperidine ring with a fluoro-benzenesulfonyl chloride reagent under basic conditions.
Attachment of the acetic acid moiety:
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
化学反应分析
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: can be compared with other similar compounds such as:
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and have similar chemical properties and reactivity.
Piperidine derivatives: Compounds containing the piperidine ring exhibit similar structural features and can undergo similar chemical reactions.
Fluoro-substituted compounds: These compounds have a fluoro group, which imparts unique chemical and physical properties.
The uniqueness of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and have diverse applications in scientific research .
属性
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-2-1-3-12(9-11)20(18,19)15-6-4-10(5-7-15)8-13(16)17/h1-3,9-10H,4-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVXICQDIDELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)
![2-Methoxy-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1451173.png)

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)
![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)

![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
![2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1451188.png)

![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)

